Ins(1,4,5)-P3 hexapotassium salt;1,4,5-IP3 hexapotassium salt

CAS No.: 103476-24-0

Cat. No.: VC16484950

Molecular Formula: C6H9K6O15P3

Molecular Weight: 648.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103476-24-0 |

|---|---|

| Molecular Formula | C6H9K6O15P3 |

| Molecular Weight | 648.64 g/mol |

| IUPAC Name | hexapotassium;(2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl) phosphate |

| Standard InChI | InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6 |

| Standard InChI Key | DVOPWCOAGWTTEN-UHFFFAOYSA-H |

| Canonical SMILES | C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Introduction

Chemical Structure and Properties

Molecular Configuration

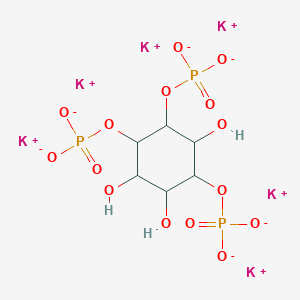

The compound features a cyclohexane backbone with hydroxyl and phosphate groups positioned at the 1, 4, and 5 carbon atoms. Its stereochemistry is defined as D-myo, indicating the specific spatial arrangement of substituents. The hexapotassium salt form enhances solubility in aqueous solutions, particularly in dimethyl sulfoxide (DMSO) . The canonical SMILES notation for the structure is:

This notation underscores the presence of three phosphate groups, each contributing two negative charges, balanced by six potassium cations .

Physicochemical Characteristics

| Property | Value |

|---|---|

| CAS Number | 103476-24-0 |

| Molecular Formula | |

| Molecular Weight | 648.64 g/mol |

| Solubility | Soluble in DMSO |

| Storage Conditions | -20°C, protected from light |

The solubility profile dictates its use in experimental settings, where stock solutions are typically prepared at 10 mM concentrations. Stability is maximized when stored at -80°C for up to six months or -20°C for one month .

Biological Role and Mechanism of Action

Calcium Signaling Pathway

Ins(1,4,5)-P3 hexapotassium salt operates as a second messenger in the phosphoinositide signaling cascade. Upon receptor-mediated activation of phospholipase C (PLC), phosphatidylinositol 4,5-bisphosphate (PIP) is hydrolyzed to generate 1,4,5-IP3. This molecule binds to IP3 receptors (IP3Rs) on the ER membrane, triggering the release of stored calcium into the cytosol. The subsequent rise in intracellular calcium concentration modulates processes such as muscle contraction, neurotransmitter release, and gene expression .

Interaction with Viral Proteins

Studies have revealed unique interactions between 1,4,5-IP3 and HIV-1 structural proteins. Surface plasmon resonance (SPR) analyses demonstrate that the dissociation constant () for the binding of 1,4,5-IP3 to the HIV-1 Pr55Gag polyprotein is 2170 μM. Comparatively, its affinity for the matrix (MA) domain of Gag is higher, with values of 568 μM for 1,4,5-IP3 and 526 μM for 1,3,4,5-IP4. These findings suggest a role for inositol phosphates in viral assembly or budding .

Research Findings and Experimental Data

Binding Affinity Studies

The Anraku et al. (2010) study utilized SPR to quantify interactions between 1,4,5-IP3 and HIV-1 proteins. Key results are summarized below:

| Target Protein | Ligand | (μM) |

|---|---|---|

| Pr55Gag | 1,4,5-IP3 | 2170 |

| Matrix (MA) | 1,4,5-IP3 | 568 |

| Matrix (MA) | 1,3,4,5-IP4 | 526 |

These data indicate that 1,4,5-IP3 exhibits moderate binding to viral proteins, with slight variations depending on phosphate group positioning .

Structural Insights

The absence of lipid moieties in 1,4,5-IP3 distinguishes it from phosphoinositides like PIP. This characteristic simplifies its use in biochemical assays, as it avoids complications from membrane partitioning. The compound’s divalent phosphate groups facilitate electrostatic interactions with basic residues on target proteins, as observed in the MA domain of HIV-1 Gag .

Applications in Scientific Research

Calcium Mobilization Assays

Ins(1,4,5)-P3 hexapotassium salt is widely employed to investigate calcium-dependent processes in cells. Researchers reconstitute ER membranes in vitro and apply the compound to measure calcium flux using fluorometric indicators like Fura-2. Such assays have elucidated mechanisms in neurodegenerative diseases and cardiac arrhythmias .

HIV-1 Research

The interaction between 1,4,5-IP3 and HIV-1 proteins provides a model for studying viral-host interfaces. By competing with cellular inositol phosphates, the compound may disrupt viral assembly, offering a potential avenue for antiviral therapy development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume